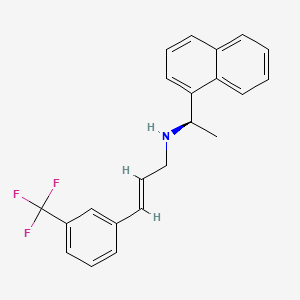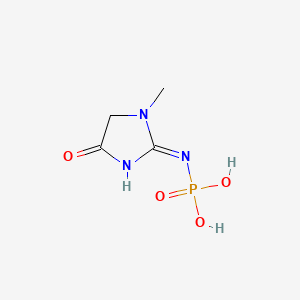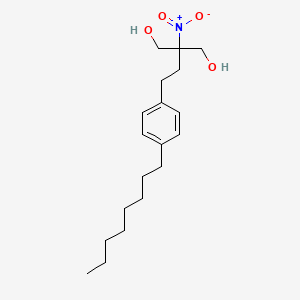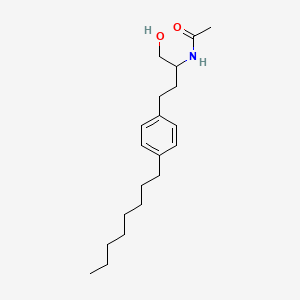
Impureza C de Cinacalcet
Descripción general
Descripción
3-(3-(Trifluoromethl)phenyl-N-®-1-(naphthalen-1-yl)ethyl)prop-2-en-1-amine, also known by its synonyms (R,E)-N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluromethyl)phenyl)prop-2-en-1-amine hydrochloride and ®-a-Methyl-N-[3-(3-(trifluoromethyl)phenyl)propylene]-1-naphthalenemethane amine hydrochloride, is a chemical compound with the CAS Number 955373-56-5 . It appears as a white to off-white powder .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the reduction of an unsaturated base in the presence of palladium on carbon for 16 hours at room temperature . Another method involves heating a mixture of the compound with PdCl2 in ethanol up to reflux temperature and adding formic acid . Yet another method involves a suspension of the compound as its hydrochloride salt and zinc powder in a 1:1 methanol/water mixture .Molecular Structure Analysis
The chemical formula of this compound is C22H20F3N·HCl . Its molecular weight is 391.86 .Chemical Reactions Analysis
The compound can undergo several reactions. For instance, it can be reduced in the presence of hydrogen and palladium on carbon . It can also react with formic acid in the presence of palladium dichloride . Additionally, it can react with hydrogen chloride and water in the presence of zinc .Physical and Chemical Properties Analysis
The compound is a white to off-white powder . Its purity, as determined by HPLC, is a minimum of 98% .Aplicaciones Científicas De Investigación
Control de Calidad Farmacéutica
La Impureza C de Cinacalcet es crucial en el control de calidad de los productos farmacéuticos. Se ha desarrollado un método de estabilidad indicativa utilizando cromatografía líquida de ultra-rendimiento de fase inversa (RP-UPLC) para cuantificar impurezas como la this compound en ingredientes farmacéuticos activos (API) y formulaciones {svg_1}. Esto asegura la seguridad y eficacia de medicamentos como el clorhidrato de cinacalcet, que trata afecciones como el hiperparatiroidismo secundario.
Desarrollo y Validación del Método
El compuesto se utiliza en los procesos de desarrollo y validación de métodos. Los investigadores han establecido métodos para detectar y cuantificar la this compound, asegurando que los métodos analíticos cumplan con los estándares regulatorios de precisión, exactitud y especificidad {svg_2}. Esto es vital para la aprobación de nuevos medicamentos y el mantenimiento de la integridad de los medicamentos existentes.
Pruebas de Estrés
La this compound juega un papel en las pruebas de estrés, donde los compuestos farmacéuticos se someten a condiciones extremas para estudiar sus productos de degradación {svg_3}. Comprender cómo se degradan el Cinacalcet y sus impurezas en diversas condiciones es esencial para predecir la vida útil y garantizar la estabilidad del fármaco.
Cumplimiento Regulatorio
En la industria farmacéutica, el cumplimiento de las directrices internacionales es obligatorio. La this compound se utiliza para demostrar que los métodos analíticos pueden detectar y cuantificar las impurezas según las directrices del Consejo Internacional de Armonización (ICH) {svg_4}. Este es un paso crítico en el proceso de aprobación de medicamentos.
Monitorización del Proceso de Síntesis
El seguimiento del proceso de síntesis de Cinacalcet implica el seguimiento de impurezas como la this compound. Ayuda a optimizar la ruta de síntesis para minimizar las impurezas y maximizar el rendimiento. La identificación y el control de estas impurezas son cruciales para la producción de productos farmacéuticos de alta calidad {svg_5}.
Estudios Farmacocinéticos
La this compound se puede utilizar en estudios farmacocinéticos para comprender el metabolismo y la excreción del Cinacalcet. Al estudiar las impurezas, los investigadores pueden obtener información sobre el comportamiento del fármaco en el cuerpo, lo cual es esencial para las evaluaciones de dosis y seguridad {svg_6}.
Safety and Hazards
Mecanismo De Acción
Target of Action
Cinacalcet Impurity C, also known as “3-(3-(Trifluoromethl)phenyl-N-®-1-(naphthalen-1-yl)ethyl)prop-2-en-1-amine” or “(E)-N-[(1R)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-amine”, primarily targets the calcium-sensing receptors (CaSRs) . These receptors play a crucial role in maintaining calcium homeostasis in the body .
Mode of Action
Cinacalcet Impurity C acts as a calcimimetic . It increases the sensitivity of the CaSRs to activation by extracellular calcium, resulting in the inhibition of parathyroid hormone (PTH) secretion . The reduction in PTH is associated with a concomitant decrease in serum calcium levels .
Biochemical Pathways
The primary biochemical pathway affected by Cinacalcet Impurity C is the regulation of calcium homeostasis . By inhibiting PTH secretion, it prevents the mobilization of calcium from bone and reabsorption of calcium in the kidneys, thereby reducing serum calcium levels .
Pharmacokinetics
Following oral administration, peak plasma concentrations of Cinacalcet occur within 2–6 hours . The absolute bioavailability is 20–25%, and administration of Cinacalcet with low- or high-fat meals increases exposure . The terminal elimination half-life is 30–40 hours, and steady-state concentrations are achieved within 7 days . Cinacalcet is extensively metabolized by multiple hepatic cytochrome P450 (CYP) enzymes (primarily 3A4, 2D6 and 1A2) with <1% of the parent drug excreted in the urine .
Result of Action
The primary molecular effect of Cinacalcet Impurity C is the increased sensitivity of CaSRs, leading to decreased PTH secretion . On a cellular level, this results in decreased mobilization of calcium from bone and decreased reabsorption of calcium in the kidneys, leading to a decrease in serum calcium levels .
Action Environment
The action of Cinacalcet Impurity C can be influenced by various environmental factors. For instance, the presence of food can increase its bioavailability . Moderate or severe hepatic impairment can increase the exposure to the drug . Therefore, the patient’s hepatic and renal function, as well as their diet, can influence the drug’s action, efficacy, and stability.
Propiedades
IUPAC Name |
(E)-N-[(1R)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25/h2-13,15-16,26H,14H2,1H3/b8-6+/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYGIZJPNJFYOP-IQIBNGDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCC=CC3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)NC/C=C/C3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({4-[(Piperidin-1-yl)methyl]pyridin-2-yl}oxy)but-2-en-1-amine](/img/structure/B601826.png)




![2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;dihydrochloride](/img/structure/B601833.png)




